Cas no 2228719-30-8 (2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)

2-(2,4-Dimethoxypyridin-3-yl)prop-2-en-1-amine is a versatile pyridine derivative featuring a reactive allylamine moiety and dimethoxy substitution. The compound's structure offers dual functionality, with the electron-rich dimethoxypyridine enhancing stability and the prop-2-en-1-amine group providing a reactive handle for further derivatization. Its well-defined reactivity makes it valuable in organic synthesis, particularly in the construction of heterocyclic frameworks or as a building block for pharmaceuticals and agrochemicals. The dimethoxy groups also influence regioselectivity in electrophilic substitutions, broadening its utility in fine chemical applications. This compound is typically handled under inert conditions due to the amine's sensitivity to oxidation.
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine structure
2228719-30-8 structure
Product name:2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
CAS No:2228719-30-8
MF:C10H14N2O2
Molecular Weight:194.230362415314
CID:6164759
PubChem ID:165624416

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
    • 2228719-30-8
    • EN300-1796123
    • インチ: 1S/C10H14N2O2/c1-7(6-11)9-8(13-2)4-5-12-10(9)14-3/h4-5H,1,6,11H2,2-3H3
    • InChIKey: RFDIIQRUFLCVRZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CN=C(C=1C(=C)CN)OC

計算された属性

  • 精确分子量: 194.105527694g/mol
  • 同位素质量: 194.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 197
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 57.4Ų

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1796123-10.0g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
10g
$7988.0 2023-06-03
Enamine
EN300-1796123-1g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
1g
$1857.0 2023-09-19
Enamine
EN300-1796123-0.5g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
0.5g
$1783.0 2023-09-19
Enamine
EN300-1796123-1.0g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
1g
$1857.0 2023-06-03
Enamine
EN300-1796123-2.5g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
2.5g
$3641.0 2023-09-19
Enamine
EN300-1796123-5.0g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
5g
$5387.0 2023-06-03
Enamine
EN300-1796123-10g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
10g
$7988.0 2023-09-19
Enamine
EN300-1796123-0.05g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
0.05g
$1560.0 2023-09-19
Enamine
EN300-1796123-0.1g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
0.1g
$1635.0 2023-09-19
Enamine
EN300-1796123-0.25g
2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine
2228719-30-8
0.25g
$1708.0 2023-09-19

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine 関連文献

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amineに関する追加情報

Introduction to 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine (CAS No. 2228719-30-8)

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine, with the CAS number 2228719-30-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is characterized by its 2,4-dimethoxy substitution on the pyridine ring and a propenylamine moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various research and development activities.

The molecular structure of 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine (CAS No. 2228719-30-8) consists of a pyridine ring with two methoxy groups at the 2 and 4 positions, and a propenylamine group attached to the 3-position of the pyridine ring. The methoxy groups are known to enhance the lipophilicity and stability of the molecule, while the propenylamine moiety can participate in various chemical reactions, including Michael addition and nucleophilic substitution. These structural features make the compound highly versatile in terms of its reactivity and potential biological activity.

Recent studies have explored the biological activities of 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary in vitro studies have shown that this compound exhibits inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The ability to modulate these enzymes makes 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine a valuable tool for understanding the molecular mechanisms underlying these diseases and for developing new therapeutic strategies.

In addition to its enzymatic inhibition properties, 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine has also been investigated for its potential as an antioxidant. The presence of methoxy groups on the pyridine ring can enhance the electron-donating ability of the molecule, which may contribute to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various chronic diseases such as cardiovascular disease and neurodegenerative disorders. Therefore, further research into the antioxidant properties of this compound could lead to new insights into its therapeutic potential.

The synthesis of 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine has been reported using various methodologies. One common approach involves the reaction of 3-bromopyridine with methanol in the presence of a base to form 3-bromopyridine dimethyl ether, followed by palladium-catalyzed coupling with allylamine to introduce the propenylamine group. This synthetic route is efficient and scalable, making it suitable for large-scale production for both research and commercial purposes.

The physicochemical properties of 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine have also been studied extensively. It is a solid at room temperature with a melting point ranging from 65°C to 70°C. The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties are important considerations for its use in biological assays and formulation development.

Toxicological studies on 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine are still in their early stages, but preliminary data suggest that it has a favorable safety profile at therapeutic concentrations. However, further investigations are necessary to fully understand its toxicity and pharmacokinetic properties before it can be considered for clinical trials.

In conclusion, 2-(2,4-dimethoxypyridin-3-y l)prop - 1 - amine (CAS No. 719 - 30 - 8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research in medicinal chemistry and drug discovery. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, it is likely that this compound will play an increasingly important role in advancing our understanding of various diseases and developing new treatments.

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